molecular formula C16H14ClFO B1327775 3-(3-Chloro-5-fluorophenyl)-4'-methylpropiophenone CAS No. 898750-10-2

3-(3-Chloro-5-fluorophenyl)-4'-methylpropiophenone

Cat. No. B1327775
M. Wt: 276.73 g/mol
InChI Key: HNBLWYYKDOYTMS-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.



Molecular Structure Analysis

This involves analyzing the molecular structure of the compound, including its geometry, bond lengths and angles, and electronic structure.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, including its reactivity and stability.



Physical And Chemical Properties Analysis

This includes analyzing properties like melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

  • Chemical Reactivity and Molecular Geometry Analysis : A study by Satheeshkumar et al. (2017) synthesized compounds closely related to 3-(3-Chloro-5-fluorophenyl)-4'-methylpropiophenone and analyzed their chemical reactivity, molecular geometry, and photophysical properties. This research contributes to understanding the structural and chemical properties of similar compounds.

  • Palladium-Catalyzed Arylation : Research by Wakui et al. (2004) explores the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides, resulting in unique multiple arylations. This process could be relevant for modifying compounds like 3-(3-Chloro-5-fluorophenyl)-4'-methylpropiophenone for various applications.

  • Synthesis and Copolymerization : Studies by Kim et al. (1999) and Hussain et al. (2019) involve the synthesis and copolymerization of compounds with structural similarities to 3-(3-Chloro-5-fluorophenyl)-4'-methylpropiophenone. These studies contribute to the field of polymer chemistry and materials science.

  • Analysis of Intermolecular Interactions : Research by Shukla et al. (2014) synthesized and characterized biologically active derivatives of 1,2,4-triazoles, providing insights into intermolecular interactions which could be relevant for understanding the behavior of 3-(3-Chloro-5-fluorophenyl)-4'-methylpropiophenone in biological systems.

  • Antimicrobial Activity of Similar Compounds : A study by Mistry et al. (2016) focused on the synthesis of compounds with a structure similar to 3-(3-Chloro-5-fluorophenyl)-4'-methylpropiophenone and evaluated their antimicrobial activity. This indicates potential applications in developing antimicrobial agents.

  • Optical and Electrochemical Properties : The electrochemical fluorination of methyl cinnamates as explored by Dmowski and Kozłowski (1997) highlights the impact of substituents on the chemical and optical properties of fluorinated compounds, which can be relevant to understanding compounds like 3-(3-Chloro-5-fluorophenyl)-4'-methylpropiophenone.

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound, its toxicity, and its environmental impact.


Future Directions

This could involve potential applications of the compound, areas of research it could be useful in, and how its synthesis and properties could be improved.


Please consult a qualified professional or refer to relevant academic resources for detailed information. Remember to always handle chemical compounds safely and responsibly.


properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)-1-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO/c1-11-2-5-13(6-3-11)16(19)7-4-12-8-14(17)10-15(18)9-12/h2-3,5-6,8-10H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBLWYYKDOYTMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644936
Record name 3-(3-Chloro-5-fluorophenyl)-1-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-5-fluorophenyl)-4'-methylpropiophenone

CAS RN

898750-10-2
Record name 3-(3-Chloro-5-fluorophenyl)-1-(4-methylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898750-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Chloro-5-fluorophenyl)-1-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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